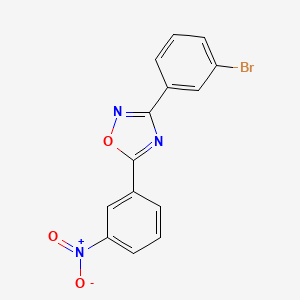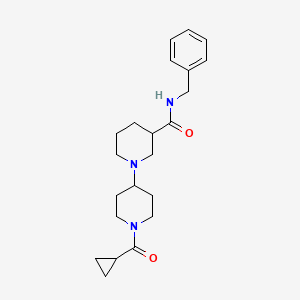![molecular formula C15H12ClN3O6S B6034839 N-{4-[(acetylamino)sulfonyl]phenyl}-4-chloro-2-nitrobenzamide](/img/structure/B6034839.png)
N-{4-[(acetylamino)sulfonyl]phenyl}-4-chloro-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(acetylamino)sulfonyl]phenyl}-4-chloro-2-nitrobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as NBD-Cl, and it is a fluorescent probe that has been used in various biochemical and physiological studies.
作用機序
NBD-Cl is a fluorescent probe that works by attaching to specific molecules and emitting light when excited by a specific wavelength of light. The mechanism of action of NBD-Cl involves the formation of a covalent bond between the probe and the target molecule, which results in a change in the fluorescence intensity of the probe.
Biochemical and Physiological Effects:
NBD-Cl has been shown to have minimal biochemical and physiological effects on living organisms. It is a non-toxic compound that has been used extensively in vitro studies. However, caution should be taken when using NBD-Cl in vivo studies, as its potential effects on living organisms have not been extensively studied.
実験室実験の利点と制限
One of the main advantages of using NBD-Cl in lab experiments is its fluorescent properties, which make it a valuable tool for studying various biological processes. It is also easy to use and relatively inexpensive. However, one of the limitations of using NBD-Cl is its sensitivity to environmental factors such as pH and temperature, which can affect its fluorescence intensity.
将来の方向性
There are several future directions for the use of NBD-Cl in scientific research. One of the potential applications is the study of protein-protein interactions and protein-ligand interactions. NBD-Cl can also be used to study the dynamics of lipid bilayers and membrane transport processes. Additionally, there is potential for the development of new fluorescent probes based on the structure of NBD-Cl that can be used in a variety of biological studies.
Conclusion:
In conclusion, N-{4-[(acetylamino)sulfonyl]phenyl}-4-chloro-2-nitrobenzamide is a valuable tool for scientific research due to its fluorescent properties. It has been widely used to study various biological processes, and its potential applications in future research are vast. However, caution should be taken when using NBD-Cl in vivo studies, as its potential effects on living organisms have not been extensively studied.
合成法
The synthesis of NBD-Cl is a multi-step process that involves the reaction of 4-chloro-2-nitrobenzoic acid with acetic anhydride and sulfuric acid to form 4-chloro-2-nitrobenzoyl acetate. This intermediate is then reacted with p-aminobenzenesulfonamide to form N-{4-[(acetylamino)sulfonyl]phenyl}-4-chloro-2-nitrobenzamide. The final product is obtained after purification by column chromatography.
科学的研究の応用
NBD-Cl has been widely used in scientific research due to its fluorescent properties. It is commonly used as a probe to study protein structure and function, lipid bilayer dynamics, and membrane transport processes. NBD-Cl has also been used as a labeling agent to study the binding and interaction of small molecules with proteins and nucleic acids.
特性
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-4-chloro-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O6S/c1-9(20)18-26(24,25)12-5-3-11(4-6-12)17-15(21)13-7-2-10(16)8-14(13)19(22)23/h2-8H,1H3,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZOICIJLLNNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-benzyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6034760.png)
![N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide](/img/structure/B6034766.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6034768.png)
![N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine-1-carboxamide](/img/structure/B6034776.png)



![2-methylphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B6034797.png)
![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B6034798.png)
![methyl 2-[(4-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6034800.png)
![1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane](/img/structure/B6034806.png)

![N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-3-chlorobenzamide](/img/structure/B6034834.png)
